2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester
Overview
Description
“2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” is a research chemical with the molecular formula C10H20O4 . It has a molecular weight of 204.26 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” can be represented by the SMILES notation:CC(C)(C)OC(=O)COCCCCO
. Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” are not available, tert-butyl esters are known to undergo a variety of reactions. For instance, they can be converted to acid chlorides in the presence of SOCl2 . They can also be deprotected using aqueous phosphoric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester” include a predicted boiling point of 291.5°C and a density of 1.016 g/cm3 .Scientific Research Applications
Application 1: Synthesis of Tertiary Butyl Esters
- Scientific Field : Synthetic Organic Chemistry .
- Summary of the Application : Tertiary butyl esters, including “2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The method involves the use of flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes : The resultant flow process was found to be more efficient and versatile .
Application 2: Preparation of t-Butyl Nα-Protected Amino Acid Esters
- Scientific Field : Bioorganic Chemistry .
- Summary of the Application : Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
- Methods of Application : The method proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
- Results or Outcomes : The method affords t-butyl esters in good yields .
Application 3: Synthesis of tert-butyl acetate
- Scientific Field : Green Chemistry .
- Summary of the Application : Tert-butyl acetate (TBAC) is an emerging solvent for various products (e.g., coatings, industrial detergents and surface treating agents etc.) . It is synthesized from isobutene and acetic acid through an additive reaction .
- Methods of Application : The method proceeds from isobutene and acetic acid using mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . This method affords TBAC in good yields .
- Results or Outcomes : The conversion of acetic acid could reach 72% with the selectivity of TBAC as high as 97% .
Application 4: Preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Tert-butyl bromoacetate is used to prepare (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester . This compound is used in the synthesis of collagenase inhibitors .
- Methods of Application : The method involves the reaction of tert-butyl bromoacetate with the appropriate azetidinone .
- Results or Outcomes : The resultant compound is used in the synthesis of collagenase inhibitors .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-(4-hydroxybutoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxybutyloxy)acetic Acid Tert-Butyl Ester |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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